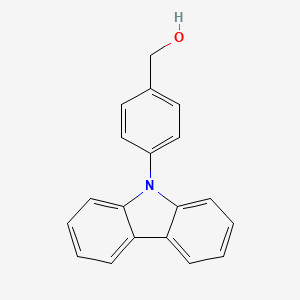

(4-(9h-Carbazol-9-yl)phenyl)methanol

Overview

Description

(4-(9H-Carbazol-9-yl)phenyl)methanol: is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound, and features a phenyl group substituted with a methanol group. This compound is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(9H-Carbazol-9-yl)phenyl)methanol typically involves the reaction of 4-(9H-carbazol-9-yl)benzaldehyde with a reducing agent such as sodium borohydride in a solvent like methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(9H-Carbazol-9-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or in anhydrous solvents.

Substitution: Reagents such as or for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of or .

Reduction: Formation of various .

Substitution: Formation of .

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of photophysical properties due to its aromatic structure.

Biology:

- Investigated for potential use in biological assays and as a probe in biochemical studies.

Medicine:

- Explored for its potential therapeutic properties, although specific applications are still under research.

Industry:

Mechanism of Action

The mechanism of action of (4-(9H-Carbazol-9-yl)phenyl)methanol is primarily related to its ability to interact with various molecular targets through its aromatic and hydroxyl functional groups. These interactions can influence the compound’s photophysical properties, making it useful in materials science and electronic applications. The exact molecular pathways and targets are still under investigation, particularly in the context of its potential biological and medicinal applications .

Comparison with Similar Compounds

- (2-bromo-4-(9H-carbazol-9-yl)phenyl)methanol

- 9-(4-(Bromomethyl)phenyl)-9H-carbazole

Comparison:

- (4-(9H-Carbazol-9-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct photophysical properties.

- (2-bromo-4-(9H-carbazol-9-yl)phenyl)methanol and 9-(4-(Bromomethyl)phenyl)-9H-carbazole have different substituents, which can alter their reactivity and applications in materials science .

Biological Activity

(4-(9H-Carbazol-9-yl)phenyl)methanol, a compound featuring a carbazole moiety, has garnered attention for its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 253.32 g/mol. The presence of the carbazole structure contributes to its unique electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds with carbazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Carbazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 µg/mL |

| Compound B | Escherichia coli | 40 µg/mL |

| This compound | Staphylococcus epidermidis | 30 µg/mL |

The above table summarizes findings where this compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus epidermidis at a concentration of 30 µg/mL .

Antitumor Activity

Carbazole derivatives have also been investigated for their antitumor properties. A study focusing on various carbazole analogs demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition at concentrations below 50 µM. The compound triggered apoptotic pathways, evidenced by increased levels of caspase-3 activity .

Neuroprotective Effects

Research has shown that certain carbazole derivatives possess neuroprotective properties. A study involving neuronal cell lines indicated that this compound could mitigate oxidative stress-induced damage.

Table 2: Neuroprotective Activity

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Compound C | HT22 | 3 | Significant protection |

| This compound | HT22 | 30 | Moderate protection |

The neuroprotective activity was assessed using glutamate-induced toxicity models, where the compound showed moderate protective effects at a concentration of 30 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Antitumor Mechanism : Induction of apoptosis through caspase activation and modulation of cell cycle regulators.

- Neuroprotective Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of neuroinflammatory responses.

Properties

IUPAC Name |

(4-carbazol-9-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHSSGYKUMCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.